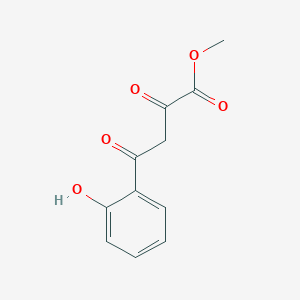

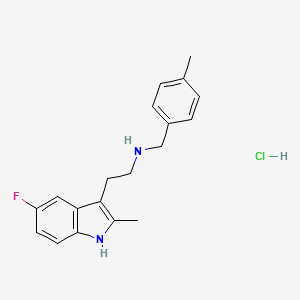

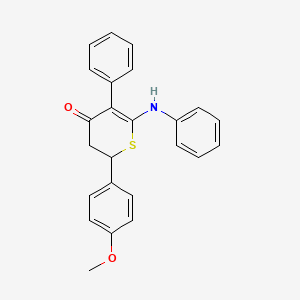

![molecular formula C21H27N5O4S B2491205 N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034545-11-2](/img/structure/B2491205.png)

N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide involves multi-step chemical processes, typically starting from simpler molecules and undergoing transformations such as cyclization, substitution, and condensation reactions. For instance, compounds incorporating pyrazolo[1,5-a]pyrimidine and tetrazole groups have been synthesized through methods that may share similarities with the target compound's synthesis pathway (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, revealing intricate details like bond lengths, angles, and spatial arrangements. These structures often display specific conformations that influence their chemical reactivity and interactions with biological targets. The detailed structural analysis of a compound similar to the target was performed, showcasing its crystalline form and molecular geometry (Karthikeyan et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can include nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions are fundamental in modifying the compound's functional groups, thereby altering its chemical properties and biological activity. Studies on benzenesulfonamides have elucidated their roles as inhibitors for enzymes like carbonic anhydrases, highlighting the chemical reactivity and potential therapeutic applications of these compounds (Supuran et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties can influence the compound's formulation, stability, and application in various fields. Crystallography studies provide insights into the solid-state characteristics and intermolecular interactions that define the physical properties of these molecules (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, acidity or basicity, and the ability to form complexes with metals, are influenced by the functional groups present in the molecule. These properties are pivotal in determining the compound's role as a ligand, catalyst, or inhibitor in various chemical and biological processes. Investigations into the chemical behavior of similar compounds reveal their potential as enzyme inhibitors, showcasing their biochemical relevance (Lolak et al., 2020).

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibition Properties

Compounds similar to N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide have been studied for their antioxidant properties, showing moderate scavenging activity and metal chelating ability. These benzenesulfonamides have been investigated as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibitors

Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isozymes I, II, IX, and XII. Certain compounds have shown potent inhibitory activity, especially against tumor-associated isozymes, suggesting potential applications in cancer therapy (Ghorab et al., 2014).

Antimicrobial and Antifungal Activity

Synthesized compounds bearing benzenesulfonamide moieties have been studied for their antimicrobial and antifungal properties. Some compounds demonstrated significant effectiveness against bacterial and fungal strains, offering potential as antimicrobial agents (Hassan, 2013).

Synthesis of Pharmaceutically Useful Compounds

There's research on using such compounds as intermediates in the synthesis of pharmaceutically relevant pyridopyrazines or pyrazinoisoquinolines. These studies contribute to developing methods for creating potentially therapeutic compounds (Rao & Ramanathan, 2017).

A2B Adenosine Receptor Antagonists

Some derivatives have been identified as potent A2B adenosine receptor antagonists. Their high affinity for the A2B receptor and selectivity make them candidates for further pharmacological evaluation (Esteve et al., 2006).

Propiedades

IUPAC Name |

N,N-dimethyl-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-23(2)31(29,30)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWRDDRZMRYFCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

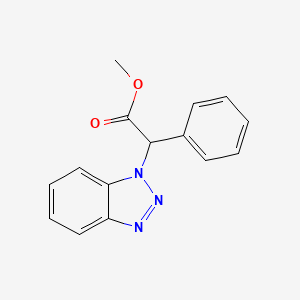

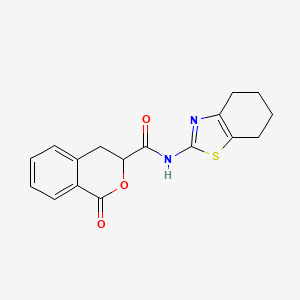

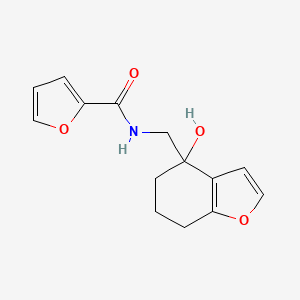

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

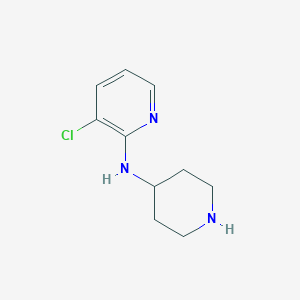

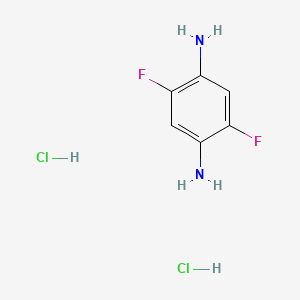

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)

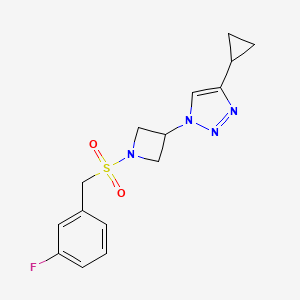

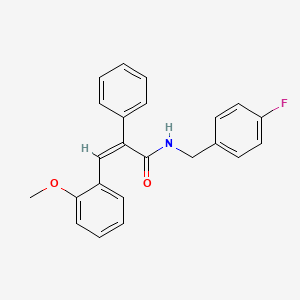

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)